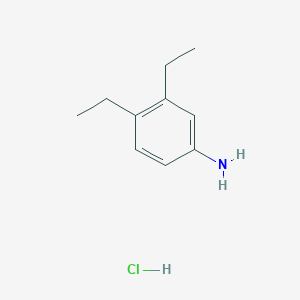
3,4-Diethylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diethylaniline hydrochloride is likely a salt formed from the base 3,4-diethylaniline and hydrochloric acid . As an aniline derivative, it likely contains a benzene ring with an amine (-NH2) substituent and ethyl groups attached to the 3rd and 4th carbon atoms of the benzene ring.
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dimethylaniline, involves the alkylation of aniline with an alkyl halide in the presence of an acid catalyst . The specific synthesis of 3,4-diethylaniline hydrochloride would likely involve similar reactions, but with ethyl halides instead of methyl halides.Molecular Structure Analysis
The molecular structure of 3,4-diethylaniline hydrochloride would likely consist of a benzene ring with an amine group and two ethyl groups attached. The hydrochloride part indicates that a hydrogen chloride (HCl) has been added, likely making the nitrogen atom of the amine group carry a positive charge balanced by the chloride ion .Chemical Reactions Analysis
Anilines, including 3,4-diethylaniline, are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reactions with nitrous acid . The presence of the ethyl groups and the chloride ion may influence the reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-diethylaniline hydrochloride would depend on its specific structure. Generally, anilines tend to be solid at room temperature, with melting points often above room temperature . They are usually soluble in organic solvents and can exhibit basicity due to the presence of the amine group .Applications De Recherche Scientifique
Corrosion Inhibition
3,4-Diethylaniline hydrochloride and related compounds have been investigated for their role in corrosion inhibition, particularly for protecting metals in acidic environments. For example, a study explored the inhibition effect of α-aminophosphonates on mild steel corrosion in hydrochloric acid, demonstrating the potential of these compounds, which may include derivatives or related structures to 3,4-Diethylaniline hydrochloride, in industrial applications such as metal pickling processes (Gupta et al., 2017).
Chemical Synthesis and Characterization
The compound has been utilized in the synthesis of novel materials and chemicals. For instance, it served as a precursor in the formation of Schiff base derivatives, which exhibit corrosion inhibition properties on mild steel in acidic conditions, showcasing the versatility of 3,4-Diethylaniline hydrochloride in creating materials with specific chemical properties (Ji et al., 2016).
Photophysical Property Evaluation
Another study highlighted the synthesis of fluorescent 1,3,5-trisubstituted triazine derivatives from reactions involving N,N-diethylaniline, indicating the role of such compounds in developing new fluorophores with potential applications in bioimaging and sensing (Padalkar et al., 2012).
Molecular Interactions and Properties
Research into the molecular interactions involving 3,4-Diethylaniline hydrochloride and similar compounds has provided insights into their charge-transfer complexes and interactions with electron acceptors. This is crucial for understanding the fundamental properties of these compounds and their potential applications in molecular electronics and sensors (El-Gogary et al., 2007).
Mécanisme D'action
Target of Action
A structurally similar compound, 3,4-dimethylaniline, has been reported to interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in salmonella typhimurium .
Biochemical Pathways
Similar compounds like 3,4-dimethylaniline are known to be involved in the metabolism of aromatic compounds
Safety and Hazards
Propriétés
IUPAC Name |
3,4-diethylaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-3-8-5-6-10(11)7-9(8)4-2;/h5-7H,3-4,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXMNRMPDVACUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Diethylaniline hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

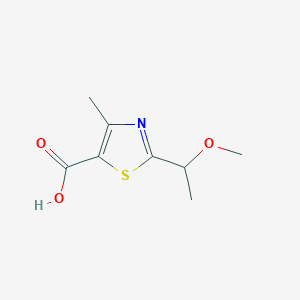
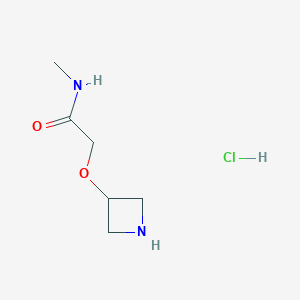
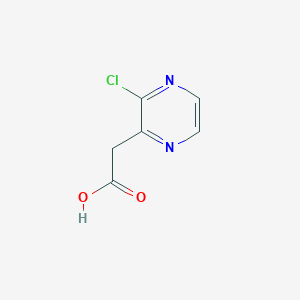

![3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B1377290.png)
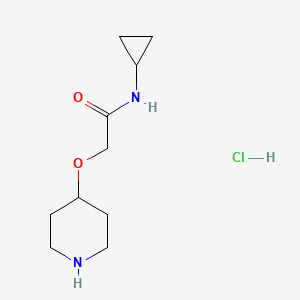

![4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1377293.png)

![2-[(2,2,2-Trifluoroethyl)amino]acetonitrile hydrochloride](/img/structure/B1377296.png)

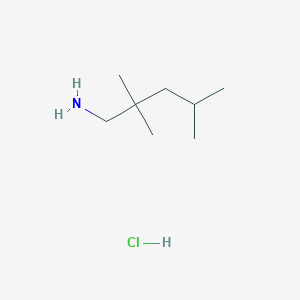

![2-Methyl-1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}pyrrolidine](/img/structure/B1377303.png)